molecular formula C12H16O4 B8392777 Ethyl 2-(3-(methoxymethoxy)phenyl)acetate

Ethyl 2-(3-(methoxymethoxy)phenyl)acetate

Cat. No. B8392777
M. Wt: 224.25 g/mol
InChI Key: XXMXUSHNMAVZEJ-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To a solution of (3-Hydroxy-phenyl)-acetic acid ethyl ester (27.6 g) in THF was added NaH (7.35 g), MOM-Cl (14.8 g) slowly at 0°. After stirred for 14 h at the same temperature, the reaction mixture was warmed to room temperature. The resulting mixture was diluted with water and extracted with EtOAc. The combined organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was chromatographed on silica gel (n-Hex:EtOAc=15:1 to 10:1) to afford the product as colorless oil. (31.2 g, 90.9%)
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[CH:7]=1)[CH3:2].[H-].[Na+].[CH2:16](Cl)[O:17][CH3:18]>C1COCC1.O>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:16][O:17][CH3:18])[CH:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)O)=O
Name
Quantity
7.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14.8 g
Type
reactant
Smiles
C(OC)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 14 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel (n-Hex:EtOAc=15:1 to 10:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)OCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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